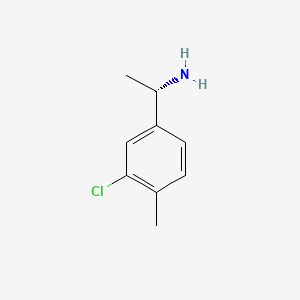

(S)-1-(3-Chloro-4-methylphenyl)ethanamine

Description

(S)-1-(3-Chloro-4-methylphenyl)ethanamine is a chiral amine featuring a chloro substituent at the 3-position and a methyl group at the 4-position of the benzene ring. Its molecular formula is C₉H₁₂ClN (free base), with a molecular weight of 169.65 g/mol . The hydrochloride salt form (CAS 1213460-65-1) has a molecular formula of C₉H₁₃Cl₂N and a molecular weight of 206.11 g/mol . This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of enantiomerically pure drugs . Key physical properties include a predicted density of 1.095 g/cm³ and a boiling point of 238.6°C .

Properties

IUPAC Name |

(1S)-1-(3-chloro-4-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIRSRKHNYYKOM-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H](C)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Chloro-4-methylphenyl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with 3-chloro-4-methylbenzaldehyde.

Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

Chiral Catalysis: Employing chiral catalysts to directly synthesize the desired enantiomer, thereby eliminating the need for chiral resolution steps.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Chloro-4-methylphenyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

(S)-1-(3-Chloro-4-methylphenyl)ethanamine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Employed in the study of enzyme-substrate interactions and receptor binding assays.

Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which (S)-1-(3-Chloro-4-methylphenyl)ethanamine exerts its effects involves:

Molecular Targets: It may interact with specific receptors or enzymes, modulating their activity.

Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting mood and cognition.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

The biological and chemical properties of aryl ethanamines are highly sensitive to substituent positions and electronic characteristics. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison

Key Observations :

Substituent Position :

- The 3-Cl, 4-CH₃ arrangement in the target compound contrasts with 4-Cl, 3-F in the fluorinated analogue. Positional isomerism significantly alters steric and electronic profiles, impacting receptor binding .

- The 3-F, 4-OCH₃ derivative () introduces a methoxy group, which enhances solubility due to its polar nature but reduces lipophilicity compared to the methyl group .

Bromine () provides greater steric bulk and polarizability, which may improve binding affinity in hydrophobic pockets .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Key Findings :

- Lipophilicity : The target compound’s higher LogP (4.17) compared to the methoxy analogue (2.45) suggests superior membrane permeability, critical for CNS-targeting drugs .

- Polar Surface Area (PSA) : The methoxy derivative’s higher PSA (41.93 Ų) correlates with reduced blood-brain barrier penetration, limiting its utility in neuropharmacology .

Biological Activity

(S)-1-(3-Chloro-4-methylphenyl)ethanamine, also known as (S)-1-(3-chloro-4-methylphenyl)ethylamine, is a chiral amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C9H12ClN

- Molecular Weight: 171.65 g/mol

Synthesis Methods

The synthesis of this compound typically involves a chiral resolution process from a racemic mixture. Common methods include:

- Chiral Chromatography: This technique separates enantiomers based on their interactions with a chiral stationary phase.

- Asymmetric Synthesis: Utilizing specific catalysts or reagents that favor the formation of one enantiomer over the other.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

- Antidepressant-like Effects: Studies have shown that this compound can influence serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression .

- Anti-inflammatory Activity: The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, which may be beneficial in conditions characterized by chronic inflammation .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems:

- Monoamine Transporters: The compound acts as a substrate for monoamine transporters, influencing the reuptake of neurotransmitters such as serotonin and dopamine.

- Receptor Binding Affinity: It exhibits binding affinity for various receptors, including adrenergic and histaminergic receptors, which may contribute to its pharmacological effects.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antidepressant Activity Assessment:

- Anti-inflammatory Effects:

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R)-1-(3-Chloro-4-methylphenyl)ethanamine | R-enantiomer | Less potent antidepressant effects |

| 2-Methylphenethylamine | 2-Methyl | Moderate anti-inflammatory properties |

This table highlights the differences in biological activity between this compound and its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.